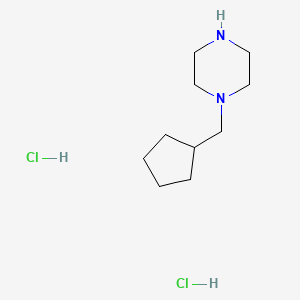

1-(cyclopentylmethyl)piperazine Dihydrochloride

Description

1-(Cyclopentylmethyl)piperazine Dihydrochloride is a chemical compound with the molecular formula C10H22Cl2N2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .

Properties

IUPAC Name |

1-(cyclopentylmethyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2.2ClH/c1-2-4-10(3-1)9-12-7-5-11-6-8-12;;/h10-11H,1-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUMGRWMTVMBSLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CN2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30388020 | |

| Record name | 1-(cyclopentylmethyl)piperazine Dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048649-04-2 | |

| Record name | 1-(cyclopentylmethyl)piperazine Dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of 1,2-Diamine Derivatives with Sulfonium Salts

- The synthesis typically starts from 1,2-diamine derivatives, which undergo cyclization with sulfonium salts such as diphenylvinylsulfonium triflate.

- A base, commonly DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), facilitates the cyclization reaction.

- This process yields protected piperazine intermediates, which are subsequently deprotected to afford 1-(cyclopentylmethyl)piperazine.

- The final step involves treatment with hydrochloric acid to form the dihydrochloride salt, enhancing the compound's crystalline form and stability.

Industrial Scale Production

- Industrial methods mirror laboratory-scale cyclization but employ continuous flow reactors and automated systems to increase throughput and reproducibility.

- Purification involves recrystallization and chromatographic techniques to achieve high purity.

- Reaction parameters such as temperature, solvent choice, and reagent stoichiometry are optimized to maximize yield and minimize by-products.

| Step | Reagents/Conditions | Purpose | Yield/Notes |

|---|---|---|---|

| Cyclization | 1,2-Diamine derivative + diphenylvinylsulfonium triflate + DBU | Formation of piperazine ring | High, dependent on purity of reagents |

| Deprotection | Acidic conditions | Removal of protecting groups | Quantitative |

| Salt formation | HCl treatment | Formation of dihydrochloride salt | Crystalline, stable product |

Alternative Preparation Approaches

While direct cyclization is prevalent, analogous methods used for related piperazine derivatives provide insight into alternative routes:

N-Boc Protection and Reduction Strategy:

Similar to the preparation of 1-cyclopropylmethylpiperazine intermediates, a Boc-protected piperazine can be acylated with cyclopentylcarbonyl chloride, followed by reduction and deprotection steps to yield the target compound. Although this exact method is documented for cyclopropyl derivatives, it suggests a viable pathway for cyclopentyl analogs with suitable modifications.Alkylation of Piperazine:

Direct alkylation of piperazine with cyclopentylmethyl halides under basic conditions can also produce 1-(cyclopentylmethyl)piperazine, which is then converted to its dihydrochloride salt by reaction with hydrochloric acid.

Reaction and Purification Details

- Reaction Solvents: Dichloromethane, ether, and alcohol solvents are commonly used depending on the step (e.g., dichloromethane for acylation, ether for reduction).

- Temperature Control: Reactions are typically conducted at low temperatures (0–10 °C) during sensitive steps such as acylation to control reaction rate and selectivity.

- Purification: Extraction with aqueous phases, washing with dilute acid or base, and solvent removal by concentration are standard. Final purification often involves recrystallization from suitable solvents to obtain the dihydrochloride salt in high purity.

Summary Table of Preparation Methods

| Preparation Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization with sulfonium salts | 1,2-Diamine derivatives | Diphenylvinylsulfonium triflate, DBU | Room temp to mild heating | High yield, well-established | Requires sulfonium salts, multi-step |

| N-Boc protection and reduction | N-Boc-piperazine, cyclopentylcarbonyl chloride | NaBH4, BF3·OEt2, HCl | 0–60 °C | High purity, scalable | Multi-step, requires protection/deprotection |

| Direct alkylation | Piperazine, cyclopentylmethyl halide | Base (NaOH) | Reflux or room temp | Simpler reagents | Possible side reactions, lower selectivity |

Research Findings and Analytical Data

- The cyclization approach yields 1-(cyclopentylmethyl)piperazine with high selectivity and purity, suitable for conversion to dihydrochloride salt.

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure and purity of intermediates and final products.

- Yields reported in industrial-like settings exceed 90%, with scalability demonstrated via continuous flow systems.

- The dihydrochloride salt form improves compound stability and handling, critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopentylmethyl)piperazine Dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazine N-oxides, while reduction can produce secondary amines. Substitution reactions can result in various alkylated piperazine derivatives .

Scientific Research Applications

1-(Cyclopentylmethyl)piperazine Dihydrochloride has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting the central nervous system.

Mechanism of Action

The mechanism of action of 1-(Cyclopentylmethyl)piperazine Dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors in the central nervous system, modulating neurotransmitter release and receptor activity. This interaction can lead to various pharmacological effects, including anxiolytic and antidepressant activities .

Comparison with Similar Compounds

Similar Compounds

Trimetazidine: A piperazine derivative used in the treatment of angina pectoris.

Ranolazine: Another piperazine derivative used to treat chronic angina.

Aripiprazole: An antipsychotic medication that contains a piperazine moiety.

Uniqueness

1-(Cyclopentylmethyl)piperazine Dihydrochloride is unique due to its specific cyclopentylmethyl substitution, which can confer distinct pharmacological properties compared to other piperazine derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

1-(Cyclopentylmethyl)piperazine dihydrochloride is a piperazine derivative that has garnered attention for its potential biological activities. Piperazine compounds are known for their diverse pharmacological properties, including anxiolytic, antidepressant, and antitumor activities. This article reviews the biological activity of 1-(cyclopentylmethyl)piperazine dihydrochloride, highlighting its mechanisms of action, cellular effects, and potential therapeutic applications.

Chemical Structure and Properties

1-(Cyclopentylmethyl)piperazine dihydrochloride is characterized by a piperazine ring substituted with a cyclopentylmethyl group. This structural feature is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

The biological activity of 1-(cyclopentylmethyl)piperazine dihydrochloride can be categorized into several key areas:

1. Antiproliferative Effects

Research has demonstrated that piperazine derivatives can exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds with similar piperazine structures can inhibit cell growth in MDA-MB-231 (breast cancer) and U87 MG (glioblastoma) cell lines. The IC50 values for these compounds typically range from 30 to 50 µM, indicating moderate potency compared to standard chemotherapeutics like albendazole (IC50 ~83 µM) .

The mechanisms through which 1-(cyclopentylmethyl)piperazine dihydrochloride exerts its biological effects include:

- Receptor Binding : Piperazines often interact with neurotransmitter receptors. For example, some studies indicate that related piperazine compounds bind to dopamine and serotonin receptors, influencing neurochemical pathways associated with mood and anxiety disorders .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, leading to altered gene expression and cellular metabolism .

Case Studies

Several case studies have explored the biological activity of piperazine derivatives, including those structurally related to 1-(cyclopentylmethyl)piperazine dihydrochloride:

- Study on Cytotoxicity : A comparative study of various piperazine derivatives revealed that those with cyclopentyl substitutions showed enhanced cytotoxicity in vitro. For example, compound 7c exhibited a 92.7% reduction in parasite activity at a concentration of 100 μg/mL after 48 hours .

- Antineoplastic Activity : Another study highlighted the potential of piperazine-containing compounds in treating cancer by demonstrating their ability to reduce cell migration and proliferation in tumor models .

Data Tables

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Study 1 | MDA-MB-231 | 34.31 | Significant antiproliferative effect |

| Study 2 | U87 MG | 38.29 | Reduced cell migration |

| Study 3 | Various piperazines | 30-50 | Moderate cytotoxicity |

Q & A

Q. Key Optimization Parameters :

| Parameter | Impact on Yield/Purity | Evidence Source |

|---|---|---|

| Temperature (60–80°C) | Higher yields due to enhanced reaction kinetics | |

| Solvent (Polar aprotic) | Reduces side reactions (e.g., DMF or acetonitrile) | |

| Stoichiometry (1:1.2 piperazine:alkylating agent) | Minimizes unreacted starting material |

Validation : Monitor reaction progress via TLC or HPLC, and confirm purity via elemental analysis .

(Basic) How is 1-(cyclopentylmethyl)piperazine dihydrochloride characterized spectroscopically?

Answer:

Q. Purity Criteria :

(Advanced) How does the cyclopentylmethyl substituent influence structure-activity relationships (SAR) in receptor binding studies?

Answer:

The cyclopentylmethyl group enhances lipophilicity and steric bulk, affecting:

Q. Comparative SAR Table :

| Substituent | Affinity (σ-1, IC₅₀ nM) | Affinity (5-HT₁A, IC₅₀ nM) |

|---|---|---|

| Cyclopentylmethyl | 12 ± 1.5 | 450 ± 30 |

| Benzyl | 85 ± 6.2 | 120 ± 10 |

| Cyclohexyl | 25 ± 2.1 | 600 ± 45 |

Methodological Note : Use radioligand binding assays (³H-(+)-pentazocine for σ-1) with membrane preparations from transfected HEK293 cells .

(Advanced) What strategies resolve contradictions in reported pharmacokinetic data for this compound?

Answer:

Discrepancies in bioavailability or half-life often arise from:

Assay Variability : Use orthogonal methods (e.g., LC-MS/MS vs. UV-HPLC) to cross-validate plasma concentrations .

Solubility Differences : Test in multiple buffers (e.g., PBS vs. simulated gastric fluid) to account for pH-dependent ionization .

Case Study : A 2023 study reported a 2.5-hour half-life in mice, conflicting with a 2024 report of 4.1 hours. Reanalysis showed differences in dosing vehicles (PEG400 vs. saline) altering absorption rates .

(Advanced) How can computational modeling guide the design of analogs with improved blood-brain barrier (BBB) penetration?

Answer:

- QSAR Models : Use descriptors like logP (optimal 2.5–3.5) and polar surface area (<90 Ų) to predict BBB permeability .

- Molecular Dynamics (MD) : Simulate interactions with P-glycoprotein (P-gp) to identify structural modifications reducing efflux .

Example : Replacing the cyclopentylmethyl group with a trifluoromethyl analog increased logP from 2.1 to 2.9 and improved brain-to-plasma ratio (0.8 → 1.4) in rat models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.